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Compound of Interest

Compound Name: 5-Hexen-3-one

Cat. No.: B3050204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hex-5-en-3-one, systematically named in IUPAC nomenclature as hex-5-en-3-one, is an

organic compound belonging to the class of ketones.[1] This molecule features a six-carbon

chain with a carbonyl group at the third position and a terminal carbon-carbon double bond. Its

structure as an α,β-unsaturated ketone makes it a versatile building block in organic synthesis,

particularly in the construction of more complex molecular architectures. This guide provides a

comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis

protocols, and its applications as a Michael acceptor and in Wittig reactions, which are

pertinent to drug discovery and development. The natural occurrence of hex-5-en-3-one has

been reported in Peristeria elata.[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of hex-5-en-3-one is presented in the table

below. These properties are essential for its handling, purification, and use in chemical

reactions.
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Property Value Source

IUPAC Name hex-5-en-3-one [2]

CAS Number 24253-30-3 [2]

Molecular Formula C₆H₁₀O [2]

Molecular Weight 98.14 g/mol [2]

Boiling Point 120.6 °C at 760 mmHg [3]

Density 0.819 g/cm³ [3]

Flash Point 25 °C [3]

Refractive Index 1.408 [3]

Vapor Pressure 15.1 mmHg at 25 °C [3]

SMILES CCC(=O)CC=C [2]
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Spectroscopic Data
The structural elucidation of hex-5-en-3-one is confirmed through various spectroscopic

techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, peer-reviewed spectrum with full assignment for hex-5-en-3-one is not readily

available in public databases, the expected chemical shifts for ¹H and ¹³C NMR can be

predicted based on its structure.

¹H NMR (Predicted):

~5.8 ppm (ddt): Vinyl proton (-CH=)

~5.1-5.0 ppm (m): Terminal vinyl protons (=CH₂)
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~3.2 ppm (dt): Methylene protons adjacent to the double bond (-CH₂-CH=)

~2.5 ppm (q): Methylene protons of the ethyl group (-CO-CH₂-CH₃)

~1.1 ppm (t): Methyl protons of the ethyl group (-CH₂-CH₃)

¹³C NMR: Publicly available data indicates the presence of characteristic peaks for the

carbonyl, vinyl, and aliphatic carbons.[2]

Infrared (IR) Spectroscopy
The IR spectrum of hex-5-en-3-one would exhibit characteristic absorption bands for its

functional groups. A vapor phase IR spectrum is available in public databases.[2]

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

C=O (Ketone) Stretch ~1715

C=C (Alkene) Stretch ~1640

=C-H (Vinyl) Stretch ~3080

C-H (Aliphatic) Stretch ~2850-3000

Mass Spectrometry (MS)
The mass spectrum of hex-5-en-3-one can be obtained via Gas Chromatography-Mass

Spectrometry (GC-MS).[2] The fragmentation pattern would be consistent with its structure,

showing a molecular ion peak (M⁺) at m/z = 98, and characteristic fragments resulting from

cleavage at the carbonyl group and other parts of the carbon chain.

Experimental Protocols
Detailed experimental protocols for the synthesis of hex-5-en-3-one are not extensively

published in readily accessible literature. However, general synthetic routes have been

referenced.[4] One plausible approach involves the oxidation of the corresponding secondary

alcohol, hex-5-en-3-ol.
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General Oxidation Protocol for the Synthesis of Hex-5-
en-3-one
This protocol is a generalized procedure based on standard oxidation reactions of secondary

alcohols to ketones.

Materials:

Hex-5-en-3-ol

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

Anhydrous dichloromethane (DCM)

Silica gel

Anhydrous sodium sulfate

Diethyl ether

Hexane

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-5-

en-3-ol in anhydrous DCM.

Add PCC to the solution in one portion while stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

silica gel to remove the chromium salts.

Wash the silica gel pad with additional diethyl ether.

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford pure hex-5-en-3-one.

Role in Synthetic Chemistry
Hex-5-en-3-one is a valuable intermediate in organic synthesis due to the presence of two

reactive functional groups: a ketone and a terminal alkene. The ketone can undergo various

nucleophilic additions and reductions, while the alkene can participate in addition reactions,

oxidations, and metathesis. Furthermore, the conjugation of the double bond with the carbonyl

group in related α,β-unsaturated systems makes them excellent Michael acceptors.

Michael Addition Reaction
As an α,β-unsaturated ketone, hex-5-en-3-one can act as a Michael acceptor, reacting with a

wide range of nucleophiles in a conjugate addition manner.[5] This reaction is a powerful tool

for carbon-carbon bond formation.

The general mechanism for the Michael addition is as follows:

A nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated ketone (Michael

acceptor).

This addition leads to the formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate yields the final 1,4-addition product.

Hex-5-en-3-one + Nu⁻ Resonance-Stabilized
Enolate Intermediate

1,4-Conjugate Addition Michael AdductProtonation

Click to download full resolution via product page

Caption: Generalized workflow for the Michael addition reaction of hex-5-en-3-one.

Wittig Reaction
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The ketone functionality of hex-5-en-3-one can be converted to an alkene via the Wittig

reaction.[6][7][8] This reaction involves a phosphonium ylide and provides a reliable method for

the formation of a carbon-carbon double bond at a specific position.

The workflow for a Wittig reaction involving hex-5-en-3-one would be:

Preparation of the phosphonium ylide from an appropriate alkyl halide and

triphenylphosphine.

Reaction of the ylide with hex-5-en-3-one to form an oxaphosphetane intermediate.

Elimination of triphenylphosphine oxide to yield the desired diene product.

Hex-5-en-3-one

Oxaphosphetane Intermediate

Nucleophilic Attack

Phosphonium Ylide
(Wittig Reagent)

 

Alkene Product
+ Triphenylphosphine Oxide

Elimination

Click to download full resolution via product page

Caption: Simplified workflow of the Wittig reaction with hex-5-en-3-one.

Applications in Drug Development
While specific examples of hex-5-en-3-one being directly used in the synthesis of marketed

drugs are not prominent in the literature, its structural motifs are present in many biologically

active molecules. As a versatile building block, it can be used to introduce keto-alkene

functionalities into larger molecules, which can then be further elaborated to create diverse

chemical scaffolds for drug discovery programs. Its potential as a Michael acceptor is
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particularly relevant, as this reaction is widely used in medicinal chemistry to synthesize

complex molecules with potential therapeutic applications.

Conclusion
Hex-5-en-3-one is a valuable organic compound with a rich chemistry that is of interest to

researchers in organic synthesis and drug development. Its bifunctional nature allows for a

variety of chemical transformations, making it a useful building block for the synthesis of more

complex molecules. The data and protocols summarized in this guide provide a foundation for

the further exploration and utilization of hex-5-en-3-one in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NP-MRD: Showing NP-Card for hex-5-en-3-one (NP0253478) [np-mrd.org]

2. 5-Hexen-3-one | C6H10O | CID 141082 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. hex-5-en-3-one|24253-30-3 - MOLBASE Encyclopedia [m.molbase.com]

4. chemsynthesis.com [chemsynthesis.com]

5. Michael addition reaction - Wikipedia [en.wikipedia.org]

6. Wittig reaction - Wikipedia [en.wikipedia.org]

7. Wittig Reaction [organic-chemistry.org]

8. masterorganicchemistry.com [masterorganicchemistry.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Hex-5-en-3-one].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050204#iupac-name-for-5-hexen-3-one]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3050204?utm_src=pdf-custom-synthesis
https://np-mrd.org/natural_products/NP0253478
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hexen-3-one
https://m.molbase.com/moldata/2369385.html
https://www.chemsynthesis.com/base/chemical-structure-4448.html
https://en.wikipedia.org/wiki/Michael_addition_reaction
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/
https://www.benchchem.com/product/b3050204#iupac-name-for-5-hexen-3-one
https://www.benchchem.com/product/b3050204#iupac-name-for-5-hexen-3-one
https://www.benchchem.com/product/b3050204#iupac-name-for-5-hexen-3-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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